molecular formula C11H15ClN2O2 B13718353 2-(Boc-amino)-4-chloro-3-methylpyridine

2-(Boc-amino)-4-chloro-3-methylpyridine

Cat. No.: B13718353
M. Wt: 242.70 g/mol
InChI Key: ANAVVMJPSLRLPF-UHFFFAOYSA-N
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Description

2-(Boc-amino)-4-chloro-3-methylpyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a chlorine atom, and a methyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-4-chloro-3-methylpyridine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-chloro-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Boc-amino)-4-chloro-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-4-chloro-3-methylpyridine largely depends on its role as an intermediate or a protected amine. The Boc group protects the amino functionality during chemical reactions, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Boc-amino)-4-chloropyridine
  • 2-(Boc-amino)-3-methylpyridine
  • 2-(Boc-amino)-5-chloro-3-methylpyridine

Uniqueness

2-(Boc-amino)-4-chloro-3-methylpyridine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of specific target molecules .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(12)5-6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

ANAVVMJPSLRLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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